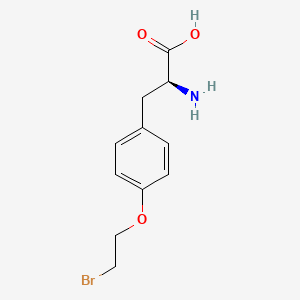

O-(2-bromoethyl)-tyrosine

Description

Evolution of Genetic Code Expansion Methodologies

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. The genetic code, a set of rules defining how the four-letter code of DNA is translated into the 20-letter code of amino acids, was long considered to be "frozen". nih.govwikipedia.org However, this paradigm has been challenged by the development of techniques that allow for the expansion of the genetic code to include Uaas. nih.govacs.org

Early attempts to incorporate non-canonical amino acids (ncAAs) into proteins involved the use of auxotrophic bacterial strains. These strains, unable to synthesize a specific canonical amino acid, could be "tricked" into incorporating a structurally similar unnatural analog when supplied in the growth medium. acs.orgnih.gov While this method, known as selective pressure incorporation, demonstrated the feasibility of inserting ncAAs, it lacked site-specificity and often resulted in a heterogeneous mixture of proteins. bitesizebio.com

A major breakthrough came with the development of in vitro translation systems that allowed for the site-specific incorporation of Uaas. acs.org This was followed by the development of in vivo methods that reprogrammed the cellular translational machinery itself. nih.gov These advancements were inspired by natural processes, such as the incorporation of the 21st and 22nd amino acids, selenocysteine (B57510) and pyrrolysine, which are encoded by stop codons. acs.org

The cornerstone of modern genetic code expansion is the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.gov An orthogonal pair consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous aaRSs and tRNAs. nih.govnih.gov This orthogonality ensures that the Uaa is exclusively charged onto the orthogonal tRNA and incorporated into the protein at a specific site designated by a unique codon, typically a repurposed stop codon like UAG (amber). nih.govportlandpress.com

The first successful orthogonal pairs were derived from organisms from different domains of life, such as the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii used in Escherichia coli. nih.govplos.org Researchers have since developed numerous orthogonal pairs through computational design and directed evolution, expanding the repertoire of Uaas that can be incorporated into proteins in bacteria, yeast, and mammalian cells. plos.orgbohrium.comscripps.edu

Significance of Electrophilic Unnatural Amino Acids in Bioconjugation

Bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, is a fundamental tool in chemical biology. bionordika.nowikipedia.org The incorporation of electrophilic Uaas into proteins provides a powerful method for achieving highly specific and stable bioconjugation. acs.org

Traditional bioconjugation methods often target the side chains of naturally occurring amino acids like lysine (B10760008) or cysteine. pnas.orgacs.org However, the abundance of these residues in a protein can lead to heterogeneous products with modifications at multiple, often undesirable, locations. nih.govresearchgate.net This lack of control can compromise the protein's structure and function. bionordika.no

Site-specific bioconjugation, enabled by the incorporation of Uaas with unique reactivity, overcomes these limitations. nih.govresearchgate.net By placing a reactive Uaa at a single, predetermined site, researchers can create homogeneous populations of modified proteins with precise control over the location and stoichiometry of the conjugation. nih.gov This precision is crucial for applications such as the development of antibody-drug conjugates (ADCs), where the exact placement of the drug molecule can significantly impact efficacy and safety. pnas.orgnih.gov

A variety of electrophilic functional groups have been incorporated into Uaas to facilitate covalent bond formation with nucleophilic residues on other molecules. These functionalities are designed to be "bio-orthogonal," meaning they react selectively with their intended target without cross-reacting with other biological molecules. nih.gov

Common electrophilic Uaas include those containing:

Aldehydes and Ketones: These groups react with hydrazines and alkoxyamines to form stable hydrazone and oxime linkages, respectively. wikipedia.orgacs.org

Haloalkanes: Alkyl halides, such as the bromoethyl group, can react with nucleophiles like the thiol group of cysteine to form stable thioether bonds. oup.comresearchgate.net

Isocyanates and Isothiocyanates: These groups react with primary amines, such as the N-terminus of a protein or the side chain of lysine, to form urea (B33335) and thiourea (B124793) linkages. oup.comrsc.org

The choice of electrophilic functionality depends on the desired reaction chemistry and the specific application.

Positioning of O-(2-bromoethyl)-tyrosine within the Unnatural Amino Acid Landscape

This compound (O2beY) is an electrophilic unnatural amino acid that has emerged as a valuable tool for protein engineering and bioconjugation. nih.govnih.gov Its structure consists of a tyrosine core with a 2-bromoethyl group attached to the phenolic oxygen. nih.govnih.gov

This Uaa is particularly useful for creating intramolecular and intermolecular crosslinks within and between proteins. researchgate.netnih.gov The electrophilic bromoethyl group can react with a proximal nucleophilic residue, most commonly a cysteine, to form a stable thioether bond. oup.comnih.gov This proximity-dependent reaction allows for the creation of covalent linkages with high specificity. acs.orgnih.gov

The incorporation of this compound is typically achieved using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair, often derived from the Methanosarcina mazei pyrrolysyl-tRNA synthetase system. acs.org This allows for its site-specific insertion into a protein in response to a nonsense codon.

Applications of this compound include:

Protein Stapling: Creating intramolecular crosslinks to stabilize protein structures and enhance their thermal stability. oup.com

Covalent Binding to Receptors: Engineering proteins that can form irreversible covalent bonds with their target receptors. acs.org

Ribosomal Synthesis of Macrocyclic Peptides: Facilitating the head-to-tail cyclization of peptides to create constrained structures with potential therapeutic applications. nih.gov

The utility of this compound has been demonstrated in various systems, including the identification of irreversible single-domain antibodies and the stabilization of enzymes. oup.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(2-bromoethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C11H14BrNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1 |

InChI Key |

OSYXBYWFALZNNG-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCBr |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OCCBr |

Origin of Product |

United States |

Synthetic Methodologies for O 2 Bromoethyl Tyrosine

Established Laboratory Synthesis Routes

The primary approach for synthesizing O-(2-bromoethyl)-tyrosine is through the selective O-alkylation of a protected tyrosine derivative. This method prevents unwanted side reactions at the amino and carboxyl functional groups. The synthesis can be broadly understood as a multi-step process involving protection, alkylation, and deprotection.

The synthesis originates from the naturally occurring amino acid L-tyrosine. researchgate.net To achieve selective alkylation on the phenolic hydroxyl group, the other reactive sites—the α-amino group and the α-carboxyl group—must be masked with protecting groups. Therefore, key starting materials include:

L-Tyrosine: The fundamental chiral building block.

Protecting Group Reagents:

For the amino group, Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is commonly used to form a tert-butyloxycarbonyl (Boc) protected amine. rsc.org

For the carboxyl group, reagents like benzyl (B1604629) bromide (BnBr) can be used to form a benzyl ester. rsc.org

Alkylating Agent: The source of the 2-bromoethyl group is typically 1,2-dibromoethane (B42909). This reagent provides the electrophilic carbon that attacks the phenoxide ion of tyrosine. nih.govresearchgate.net

Bases and Solvents: A suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide (B1231860) (NaOMe), is required to deprotonate the phenolic hydroxyl group. google.com Common solvents include dimethylformamide (DMF), acetone, and methanol (B129727). google.com

The initial steps involve the preparation of an N-protected or N,C-diprotected tyrosine derivative, such as N-Boc-L-tyrosine or N-Boc-L-tyrosine benzyl ester. rsc.orggoogle.com

The core of the synthesis is the formation of the ether linkage at the phenolic oxygen. The most common strategy is a Williamson ether synthesis. This involves the reaction of a tyrosine-derived phenoxide with an alkyl halide.

In this context, a protected tyrosine derivative is treated with a base to generate a phenoxide ion. This nucleophile then attacks the electrophilic 2-bromoethyl moiety from a reagent like 1,2-dibromoethane in a nucleophilic substitution reaction. The use of 1,2-dibromoethane presents a challenge, as it is a bifunctional alkylating agent, which can potentially lead to side reactions if not carefully controlled. nih.govresearchgate.net

An analogous, well-documented procedure is the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a widely used PET tracer. In these syntheses, a protected tyrosine or even unprotected L-tyrosine is alkylated with an activated 2-fluoroethylating agent, such as 2-[¹⁸F]fluoroethyl bromide or 2-[¹⁸F]fluoroethyl tosylate. researchgate.netnih.gov The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a base like sodium hydroxide (B78521) (NaOH) at elevated temperatures. researchgate.net This provides a reliable model for the bromoethylation reaction.

Protecting group chemistry is fundamental to the successful synthesis of this compound, ensuring that the alkylation occurs exclusively at the desired phenolic hydroxyl group. wikipedia.org

Amino Group Protection: The nucleophilic α-amino group must be protected to prevent N-alkylation. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under the basic conditions required for O-alkylation and its straightforward removal with acid (e.g., trifluoroacetic acid, TFA). rsc.orgcreative-peptides.com Another common protecting group used in peptide synthesis is the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under basic conditions. wikipedia.org

Carboxyl Group Protection: The carboxyl group is often protected as an ester, such as a benzyl (Bzl) or methyl (Me) ester, to prevent it from interfering with the reaction. google.comgoogle.com The benzyl ester is particularly useful as it can be removed by hydrogenolysis, a mild method that does not affect the Boc group, allowing for orthogonal deprotection. wikipedia.org

Orthogonal Protection Strategy: An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others. For example, using a Boc group for the amine, a benzyl ester for the carboxyl group, and performing the O-alkylation allows each group to be removed under distinct conditions (acidolysis for Boc, hydrogenolysis for benzyl ester) without affecting the final product structure. wikipedia.org

A typical synthetic sequence would be:

Protection of the amino group of L-tyrosine with Boc₂O. rsc.org

(Optional) Protection of the carboxyl group via esterification.

O-alkylation of the phenolic hydroxyl group with 1,2-dibromoethane in the presence of a base.

Sequential or single-step deprotection of the amino and carboxyl groups to yield the final product.

Optimization of Synthetic Yield and Purity

Maximizing the efficiency of the synthesis and ensuring the purity of the final compound are critical. This is achieved by fine-tuning reaction parameters and maintaining stereochemical control.

Several factors influence the yield and purity of this compound. Data from related alkylations of tyrosine provide insight into optimal conditions.

Base and Solvent System: The choice of base and solvent is critical for efficient phenoxide formation and subsequent alkylation. A strong base is needed to deprotonate the weakly acidic phenol (B47542) group. In the synthesis of an O-benzyl tyrosine derivative, sodium methoxide in methanol was used effectively. google.com For the related O-fluoroethylation, NaOH in DMSO was employed. researchgate.net

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. The O-alkylation of N-Boc-tyrosine with benzyl bromide proceeds at 40°C over 3 hours. google.com The analogous fluoroethylation was conducted at 100°C for 20 minutes. researchgate.net Microwave-assisted synthesis has also been shown to dramatically reduce reaction times to just a few minutes while achieving high yields in the synthesis of [¹⁸F]FET precursors. researchgate.net

Purification: Achieving high purity often requires chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for purifying the final product. nih.gov However, for some applications, purification using solid-phase extraction (SPE) cartridges has been developed as a simpler and faster alternative to HPLC. nih.gov

The following table summarizes reaction conditions from analogous tyrosine alkylation reactions:

| Protected Tyrosine | Alkylating Agent | Base / Solvent | Temperature (°C) | Time | Yield | Reference |

| N-Boc-tyrosine | Benzyl bromide | NaOMe / Methanol | 40 | 3 hr | 95% (conversion) | google.com |

| N-Boc-tyrosine | Benzyl chloride | NaOMe / Methanol | 40 | 24 hr | 84% | google.com |

| L-tyrosine | 2-[¹⁸F]fluoroethyl bromide | NaOH / DMSO | 100 | 20 min | ~75% (O-alkylation) | researchgate.net |

This table has been generated based on data from the text to provide an interactive summary of reaction conditions.

Maintaining the L-stereochemistry of the chiral center at the α-carbon is paramount throughout the synthesis. Racemization can occur under harsh basic or acidic conditions.

The risk of racemization is minimized by:

Starting with enantiomerically pure L-tyrosine.

Using appropriate protecting groups: The Boc and Fmoc groups are known to protect the α-amino acid from racemization during many standard synthetic transformations. creative-peptides.com

Employing mild reaction conditions: The conditions for Williamson ether synthesis are generally not harsh enough to cause epimerization at the α-carbon.

Specialized Chiral Precursors: For highly sensitive syntheses, such as radiolabeling, novel precursors have been designed to ensure complete retention of stereochemistry. For example, a Ni(II) complex of a Schiff's base of L-tyrosine has been used as a precursor for [¹⁸F]FET synthesis, which guarantees the retention of the (S)-configuration during the nucleophilic substitution step. nih.gov This highlights the importance of stereochemical control in the synthesis of tyrosine derivatives.

Derivatization for Advanced Research Applications

This compound serves as a versatile building block in chemical biology and medicinal chemistry due to the reactive bromoethyl moiety. This functional group allows for further chemical modifications and integration into larger biomolecular scaffolds.

Chemical Modifications of the Bromoethyl Moiety

The primary mode of chemical modification for the bromoethyl group of this compound involves nucleophilic substitution reactions. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a variety of nucleophiles. This reactivity is harnessed to introduce a diverse range of functional groups, thereby tuning the physicochemical properties of the amino acid.

A prominent example of this modification is the reaction with thiol-containing molecules, such as cysteine. The thiol group acts as a potent nucleophile, displacing the bromide to form a stable thioether linkage. This specific reaction is fundamental to the creation of cyclic peptides and protein stapling, as discussed in the subsequent section.

Other nucleophiles that can be employed for the derivatization of the bromoethyl moiety include:

Amines: Reaction with primary or secondary amines yields aminoethylated tyrosine derivatives.

Azides: The introduction of an azide (B81097) group via reaction with sodium azide provides a bioorthogonal handle for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

Thiourea (B124793): Reaction with thiourea can be used to introduce a thiol group after a subsequent hydrolysis step.

These modifications significantly expand the chemical space accessible from this compound, enabling the synthesis of novel amino acid analogs with tailored functionalities for specific research purposes.

| Nucleophile | Resulting Functional Group | Potential Application |

| Thiol (e.g., Cysteine) | Thioether | Peptide cyclization, Protein stapling |

| Amine | Secondary or Tertiary Amine | Introduction of basic or charged groups |

| Azide | Azide | Bioorthogonal labeling, Click chemistry |

| Thiourea | Thiol (after hydrolysis) | Introduction of a reactive thiol handle |

Integration into Peptide and Protein Scaffolds for Synthetic Conjugations

A significant application of this compound lies in its site-specific incorporation into peptides and proteins to facilitate synthetic conjugations, most notably through the formation of thioether linkages. This is typically achieved by incorporating both this compound and a cysteine residue into a peptide sequence. The proximity of the bromoethyl group and the cysteine thiol side chain allows for an intramolecular nucleophilic substitution reaction, resulting in a stable thioether bridge that cyclizes the peptide.

This method of peptide macrocyclization is of great interest in drug discovery as it can confer several advantageous properties to the peptide, including:

Increased conformational rigidity: This can lead to higher binding affinity and selectivity for a biological target.

Enhanced proteolytic stability: The cyclic structure can protect the peptide from degradation by proteases, increasing its in vivo half-life.

Improved membrane permeability: In some cases, cyclization can mask polar groups and enhance the peptide's ability to cross cell membranes.

The formation of these thioether-bridged cyclic peptides can be achieved through both solid-phase peptide synthesis (SPPS) and biological expression systems. In SPPS, the protected this compound is incorporated as a building block during the synthesis of the linear peptide. The cyclization is then typically performed on the solid support or in solution after cleavage from the resin.

In biological systems, genetic code expansion techniques can be used to incorporate this compound into a protein at a specific site in response to a nonsense or frameshift codon. If a cysteine residue is strategically placed nearby in the protein sequence, spontaneous cyclization can occur in situ, leading to the formation of a "stapled" protein with enhanced structural stability and function.

| Method of Integration | Key Features | Outcome |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of the peptide. | Controlled synthesis of cyclic peptides with defined thioether linkages. |

| Genetic Code Expansion | In vivo incorporation of the non-canonical amino acid. | Production of cyclized or "stapled" proteins with enhanced properties. |

Genetic Incorporation and Translational Control Mechanisms

Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for O-(2-bromoethyl)-tyrosine

The foundation of incorporating O2beY lies in the creation of a synthetase that specifically recognizes this ncAA and attaches it to a suppressor tRNA, without cross-reacting with endogenous amino acids or tRNAs. The MjTyrRS/tRNATyr pair is a commonly used orthogonal system in E. coli because the MjTyrRS does not aminoacylate any of the E. coli tRNAs, and the Mj-tRNATyr is not recognized by any of the E. coli synthetases. nih.gov

To alter the substrate specificity of MjTyrRS from its natural substrate, tyrosine, to this compound, a process of directed evolution is employed. This typically involves creating a library of MjTyrRS mutants and screening for variants that can efficiently charge O2beY onto the orthogonal tRNA.

The process often begins with a rational design approach based on the crystal structure of TyrRS. Key residues within the amino acid binding pocket are identified for mutagenesis. For MjTyrRS, residues such as Tyr32 and Asp158, which form hydrogen bonds with the hydroxyl group of tyrosine, are critical for substrate recognition. nih.gov Mutations at these positions can reduce the affinity for tyrosine and create space to accommodate the larger 2-bromoethyl group of O2beY. nih.gov

A common strategy involves a multi-step process:

Negative Selection: The library of mutant synthetases is expressed in cells in the absence of O2beY. Cells containing synthetase variants that still recognize and incorporate natural amino acids (misacylation) in response to a reporter gene's stop codon will produce a functional protein, leading to cell death or a negative selection marker. This step eliminates variants that are not specific for the ncAA.

Positive Selection: The remaining library is then expressed in the presence of O2beY. Cells with synthetase variants that can successfully incorporate O2beY will produce a functional reporter protein (e.g., a fluorescent protein or an antibiotic resistance gene), allowing for their survival and identification.

Fluorescence-activated cell sorting (FACS) is a high-throughput screening method often used in these selection processes. Cells expressing a fluorescent reporter protein upon successful ncAA incorporation can be isolated and cultured. This iterative process of mutagenesis and selection allows for the evolution of highly specific and efficient O2beY-tRNA synthetases.

Illustrative Mutations in MjTyrRS for ncAA Recognition:

| Position | Wild-Type Residue | Typical Mutation for ncAA | Rationale |

|---|---|---|---|

| 32 | Tyrosine (Y) | Glycine (G) | Reduces affinity for natural tyrosine and creates space for bulkier side chains. nih.gov |

| 108 | Phenylalanine (F) | Glutamate (E) | Alters the hydrophobic environment to a more hydrophilic one. mdpi.com |

| 158 | Aspartate (D) | Serine (S) / Arginine (R) | Eliminates hydrogen bonding with the tyrosine hydroxyl group. nih.gov |

The genetic incorporation of O2beY is most commonly mediated by amber stop codon (UAG) suppression. nih.gov The anticodon of the orthogonal tRNA is mutated to CUA, which recognizes the UAG codon on the messenger RNA (mRNA). When the ribosome encounters a UAG codon in the gene of interest, this suppressor tRNA, charged with O2beY by the engineered synthetase, delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain.

The efficiency of this process depends on the competition between the suppressor tRNA and the host cell's release factor 1 (RF1), which normally recognizes the UAG codon and terminates translation. To enhance the efficiency of O2beY incorporation, several strategies can be employed, such as using host strains with a modified or deleted RF1, or by expressing multiple copies of the suppressor tRNA gene. nih.gov

Ribosomal Integration of this compound into Polypeptides

Once the orthogonal pair is established and functional, the ribosomal machinery of the host cell is utilized to incorporate O2beY into the desired protein at a specific site.

Escherichia coli : E. coli is a widely used and well-characterized host for the genetic incorporation of ncAAs, including O2beY. biorxiv.org Its rapid growth, ease of genetic manipulation, and high protein expression levels make it an attractive system. Plasmids carrying the engineered MjTyrRS and the suppressor tRNA are co-transformed into E. coli, and O2beY is supplied in the growth medium.

Yeast (Saccharomyces cerevisiae) : Yeast offers the advantages of being a eukaryotic system with more complex post-translational modifications. The principles of ncAA incorporation are similar to those in E. coli, involving the expression of an orthogonal synthetase/tRNA pair. nih.govlabome.com However, challenges such as the nonsense-mediated mRNA decay (NMD) pathway, which can degrade mRNAs containing premature stop codons, may need to be addressed, for instance, by using NMD-deficient yeast strains. nih.gov

Mammalian Cells : The incorporation of ncAAs in mammalian cells allows for the study of proteins in their native context and the development of protein-based therapeutics. nih.govlabome.com The delivery of the orthogonal components can be achieved through transient transfection or the creation of stable cell lines. The efficiency of suppression in mammalian cells can be influenced by factors like the genomic location of the integrated orthogonal components and the expression levels of the synthetase and tRNA. nih.gov

Illustrative Comparison of Expression Systems for ncAA Incorporation:

| Feature | E. coli | Yeast | Mammalian Cells |

|---|---|---|---|

| Complexity | Prokaryotic | Eukaryotic (unicellular) | Eukaryotic (multicellular) |

| Growth Rate | Fast | Moderate | Slow |

| Post-Translational Modifications | Limited | Yes | Yes (most complex) |

| Protein Yield | High | Moderate to High | Low to Moderate |

| Cost | Low | Low to Moderate | High |

Several methods are used to confirm and quantify the incorporation of O2beY into a target protein.

Reporter Proteins: A common approach is to use a reporter protein, such as Green Fluorescent Protein (GFP) or an enzyme like chloramphenicol (B1208) acetyltransferase (CAT), with an amber stop codon introduced at a permissive site. The level of protein expression, measured by fluorescence or enzymatic activity, correlates with the efficiency of ncAA incorporation. Dual-fluorescence reporters, where two different fluorescent proteins flank a linker containing the amber codon, allow for a more quantitative measurement of readthrough efficiency. kjom.org

Western Blotting: This technique can be used to detect the full-length protein containing the ncAA. A decrease in the amount of truncated protein and an increase in the full-length protein in the presence of the ncAA and the orthogonal pair indicate successful incorporation.

Mass Spectrometry (MS): Mass spectrometry is the most definitive method for verifying the incorporation of an ncAA. By analyzing the intact protein or its peptide fragments, the precise mass of the incorporated amino acid can be determined, confirming the identity of O2beY and its location within the protein. nih.gov For example, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS has been used to confirm the quantitative incorporation of O2beY in a peptide, as indicated by the absence of the acyclic precursor. biorxiv.org

Illustrative Incorporation Efficiency Data for a ncAA:

| Expression System | Reporter Protein | ncAA Concentration | Full-Length Protein Yield (mg/L) | Incorporation Efficiency (%) |

|---|---|---|---|---|

| E. coli | sfGFP-TAG | 1 mM | ~150 | ~75 |

| Yeast | RFP-TAG-GFP | 1 mM | ~20 | ~40 |

Note: This table is illustrative and based on typical efficiencies for well-established ncAA incorporation systems. Specific efficiencies for this compound may vary.

Impact of Cellular Environment on Genetic Incorporation Fidelity

The fidelity of O2beY incorporation, meaning the accuracy with which it is inserted at the designated UAG codon without being replaced by natural amino acids, is crucial. Several factors within the cellular environment can influence this fidelity.

Competition with Release Factors: As mentioned, the primary competition is with RF1 at the amber codon. The relative concentrations and efficiencies of the suppressor tRNA and RF1 will dictate the outcome. In cells where RF1 is depleted or less efficient, the fidelity of ncAA incorporation is generally higher.

Endogenous tRNA and Synthetase Cross-Reactivity: The orthogonality of the engineered MjTyrRS/tRNACUA pair is fundamental. If the engineered synthetase recognizes any endogenous amino acids, or if the suppressor tRNA is recognized by any endogenous synthetases, misincorporation of natural amino acids at the UAG codon can occur. Rigorous directed evolution strategies with both positive and negative selection steps are designed to minimize such cross-reactivity.

ncAA Concentration and Transport: The intracellular concentration of O2beY must be sufficient to ensure efficient charging of the suppressor tRNA by the engineered synthetase. This depends on the concentration of O2beY supplied in the medium and its ability to be transported into the cell. Inefficient transport can lead to a low intracellular concentration, favoring termination by RF1 or misincorporation of natural amino acids if the synthetase has any residual activity with them.

Codon Context: The nucleotides surrounding the UAG codon can influence the efficiency and fidelity of suppression. Certain sequence contexts may favor termination by RF1, while others may enhance the binding and activity of the suppressor tRNA. This context dependency is an area of ongoing research to further optimize ncAA incorporation.

Mechanistic Studies of O 2 Bromoethyl Tyrosine Reactivity in Biological Systems

Nucleophilic Alkylation Mechanisms

The primary mechanism governing the reactivity of O-(2-bromoethyl)-tyrosine in a biological context is nucleophilic alkylation. The electron-withdrawing bromine atom creates an electrophilic carbon center on the ethyl group, making it susceptible to attack by nucleophiles, most notably the thiol group of cysteine residues.

Reaction Kinetics of Bromoethyl Group with Thiol Moieties

The reaction between the bromoethyl moiety of this compound and a thiol group, such as that found in the amino acid cysteine or the tripeptide glutathione, proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentration of both reactants. While specific rate constants for the reaction of this compound with free thiols have not been extensively reported in the literature, studies involving its incorporation into peptides for macrocyclization have characterized the reaction as "sluggish" researchgate.net. This suggests a moderate reaction rate that is slow enough to be controlled, yet efficient enough for practical applications in biological systems.

The kinetics of this thioether bond formation are influenced by several factors, including the nucleophilicity of the thiol, which is pH-dependent, and the steric hindrance around the reactive sites.

Table 1: Factors Influencing the Reaction Kinetics of this compound with Thiols

| Factor | Effect on Reaction Rate | Rationale |

| pH | Increases with increasing pH (up to a point) | Deprotonation of the thiol group to the more nucleophilic thiolate anion is favored at higher pH. |

| Steric Hindrance | Decreases with increased steric bulk | Bulky groups around the bromoethyl moiety or the thiol can physically obstruct the SN2 transition state. |

| Proximity | Increases with closer proximity | Higher effective concentration of reactants when they are held in close proximity, such as within the same peptide chain. |

| Solvent | Dependent on polarity | Polar aprotic solvents can accelerate SN2 reactions by solvating the cation but not the nucleophile. |

Specificity of Reaction with Cysteine Residues via Thioether Bond Formation

In the complex environment of a cell, this compound exhibits a significant degree of specificity for cysteine residues. The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form, which readily attacks the electrophilic carbon of the bromoethyl group to form a stable thioether bond. This chemoselective reaction is a cornerstone of its utility in protein chemistry researchgate.net.

While other nucleophilic amino acid side chains exist, such as the amine of lysine (B10760008) and the hydroxyl groups of serine and threonine, their nucleophilicity is generally lower than that of the thiolate anion of cysteine under physiological conditions. This inherent difference in reactivity allows for the targeted modification of cysteine residues. The formation of the carbon-sulfur bond in the resulting thioether linkage is covalent and irreversible, providing a stable crosslink for experimental analysis.

Influence of Local Microenvironment on Reaction Efficiency

The efficiency of the reaction between this compound and a cysteine residue is highly dependent on the local microenvironment within a protein or protein complex. Key factors that modulate this efficiency include:

Solvent Accessibility: For the reaction to occur, both the bromoethyl group and the cysteine thiol must be accessible to each other and not buried within the hydrophobic core of a protein biorxiv.org. The degree of solvent exposure of these residues directly impacts the likelihood and rate of their interaction.

pH: The local pH can significantly influence the protonation state of the cysteine thiol. A more basic microenvironment will favor the formation of the more reactive thiolate anion, thereby increasing the reaction rate nih.govresearchgate.net.

Presence of Charged Residues: The proximity of charged amino acid residues can influence the reaction kinetics. For instance, nearby positively charged residues could potentially stabilize the transition state of the SN2 reaction, while negatively charged residues might cause electrostatic repulsion nih.gov.

Proximity-Induced Covalent Crosslinking

A powerful application of this compound is in proximity-induced covalent crosslinking. When this unnatural amino acid and a cysteine residue are brought into close proximity, either within the same molecule or between two interacting molecules, the likelihood of a covalent reaction is dramatically increased. This principle is exploited to "trap" and identify protein interactions.

Intermolecular Proximity-Ligation Dynamics

When this compound is incorporated into one protein and a cysteine residue is present on an interacting protein, their binding can bring the reactive moieties close enough to form an intermolecular thioether crosslink. This process, often referred to as proximity ligation, effectively converts a transient protein-protein interaction into a stable, covalent complex.

The efficiency of this intermolecular crosslinking is governed by the binding affinity and kinetics of the two proteins, as well as the length and flexibility of the bromoethyl linker. A stable and long-lived interaction between the proteins increases the probability of the reactive groups being correctly oriented for a sufficient duration for the reaction to occur. This technique has been instrumental in mapping protein-protein interaction networks and validating binding partners in complex biological systems frontiersin.org.

Intramolecular Conformation-Dependent Crosslinking

This compound can also be used to probe the conformational dynamics of a single polypeptide chain. When both this compound and a cysteine residue are present within the same protein, an intramolecular crosslink can form if the protein folds in such a way that these two residues are brought into close proximity.

The efficiency of this intramolecular cyclization is highly dependent on the conformational state of the protein. In studies involving the ribosomal synthesis of macrocyclic peptides, the efficiency of thioether bond formation between this compound and a cysteine residue was found to be dependent on the number of amino acids separating them in the linear sequence. High cyclization efficiencies (80-95%) were observed when the residues were separated by one to seven other amino acids. However, when the distance was increased to nine or eleven residues, the yield of the cyclic product decreased significantly, with a concurrent increase in the amount of uncyclized, acyclic product researchgate.net. This demonstrates that the formation of the intramolecular crosslink is favored only within a specific "window" of spatial proximity, making this compound a sensitive probe for conformational changes and protein folding.

Competition with Endogenous Nucleophiles

In the complex intracellular environment, this compound does not operate in isolation. It encounters a plethora of endogenous nucleophiles, most notably the abundant tripeptide glutathione (GSH) and the sulfhydryl groups of cysteine residues in proteins. These nucleophiles can compete with the intended target sites for reaction with the electrophilic bromoethyl moiety of this compound.

Research Findings on Competitive Reactivity

While specific kinetic data for the reaction of this compound with various endogenous nucleophiles are not extensively documented in publicly available literature, the principles of competitive alkylation are well-established. The outcome of the competition is dictated by several factors, including the relative concentrations of the competing nucleophiles, their intrinsic nucleophilicity, and their accessibility to this compound.

Glutathione is present in millimolar concentrations within most cells and represents a major competitor for alkylating agents. Its thiol group is a potent nucleophile that can readily react with electrophiles like the bromoethyl group of this compound, forming a conjugate and effectively scavenging the compound. This reaction can significantly reduce the concentration of this compound available for modifying target proteins.

Similarly, the cysteine residues on the surface of proteins are also highly nucleophilic and can be targets for alkylation by this compound. The reactivity of a particular cysteine residue is influenced by its local microenvironment, including its pKa, solvent accessibility, and the presence of nearby activating or deactivating functional groups.

The following table summarizes the key endogenous nucleophiles that compete with target sites for reaction with this compound and the factors influencing this competition.

| Endogenous Nucleophile | Key Features | Factors Influencing Competition | Potential Outcome of Reaction |

| Glutathione (GSH) | High intracellular concentration (mM range). Highly reactive thiol group. | - Cellular GSH levels- Rate of GSH synthesis and regeneration | - Scavenging of this compound- Reduction of off-target effects- Depletion of cellular antioxidant defenses |

| Protein Cysteine Residues | Nucleophilic sulfhydryl group. Reactivity is context-dependent. | - pKa of the cysteine thiol- Solvent accessibility- Local protein microenvironment | - Non-specific protein alkylation- Alteration of protein structure and function- Formation of unintended cross-links |

| Other Nucleophiles | Amino groups (e.g., lysine), imidazole (B134444) groups (histidine), etc. | - Lower intrinsic nucleophilicity compared to thiols- Abundance and accessibility | - Generally less significant competition compared to thiols- Potential for minor side reactions |

Implications for Mechanistic Studies

The competition with endogenous nucleophiles is a critical consideration in the design and interpretation of experiments involving this compound. To achieve selective modification of a target protein, strategies to mitigate the effects of competing nucleophiles may be necessary. These can include working with purified protein systems in vitro, or in cellular contexts, modulating the levels of endogenous nucleophiles if experimentally feasible.

Understanding the kinetic parameters of the reactions between this compound and key endogenous nucleophiles would provide a more quantitative framework for predicting its behavior in complex biological systems. Such data would be invaluable for optimizing its use as a tool for studying protein structure and function through covalent cross-linking.

Applications in Protein Engineering and Design

Engineering of Cyclic and Bicyclic Peptides

The cyclization of peptides is a widely employed strategy to improve their therapeutic potential by enhancing stability, binding affinity, and selectivity. O-(2-bromoethyl)-tyrosine plays a crucial role in the synthesis of cyclic and, notably, bicyclic peptides, which possess even greater conformational rigidity.

Strategies for Intramolecular Thioether Bridging

A key application of this compound is in the formation of intramolecular thioether bridges. This is typically achieved through the reaction of the bromoethyl group of this compound with the thiol side chain of a cysteine residue within the same peptide sequence. This reaction forms a stable thioether linkage, effectively cyclizing the peptide.

One advanced strategy for creating bicyclic peptides involves a combination of intein-mediated splicing and thioether bond formation. For instance, the split-intein circular ligation of peptides and proteins (SICLOPPS) method can be used for the initial N-to-C terminal macrocyclization of a peptide. acs.org Subsequently, a second cyclization is achieved through the formation of a thioether bond between a genetically incorporated this compound and a cysteine residue within the peptide loop, resulting in a bicyclic structure. acs.orgnih.gov This bio-inspired approach allows for the ribosomal synthesis of structurally diverse macrocyclic and bicyclic peptides in bacterial cells.

The efficiency of this intramolecular thioether bridging has been shown to be dependent on the number of residues separating the reactive this compound and cysteine.

| Construct (Cysteine position relative to O2beY) | Macrocyclization Efficiency (%) |

|---|---|

| Z+2 | 80-95 |

| Z+3 | 80-95 |

| Z+4 | 80-95 |

| Z+5 | 80-95 |

| Z+6 | 80-95 |

| Z+7 | 80-95 |

| Z+8 | 80-95 |

| Z+10 | 50-80 |

| Z+12 | 50-80 |

Enhancement of Peptide Conformational Stability

A primary motivation for peptide cyclization is to enhance conformational stability. Linear peptides are often highly flexible and can adopt numerous conformations in solution, which can be entropically unfavorable for binding to a target. By introducing a cyclic constraint, the conformational freedom of the peptide is significantly reduced. This pre-organization of the peptide into a more rigid structure can lead to a lower entropic penalty upon binding, thus increasing binding affinity.

Bicyclic peptides, such as those synthesized using this compound, exhibit even greater rigidity compared to their monocyclic counterparts. This increased structural constraint can lead to enhanced resistance to proteolytic degradation, a major hurdle for the therapeutic use of peptides. While the general principle of enhanced stability through cyclization is well-established, specific quantitative studies detailing the degree of conformational stabilization conferred by an this compound-cysteine thioether bridge are an area of ongoing research.

Modulation of Peptide Functional Properties through Cyclization

The conformational rigidity imparted by cyclization can profoundly influence the functional properties of a peptide. By locking the peptide into a specific conformation that mimics its bioactive state, cyclization can lead to enhanced receptor binding affinity and specificity. The precise geometry of the cyclic structure is critical, and the use of this compound allows for the creation of thioether-linked rings of varying sizes, enabling the fine-tuning of the peptide's three-dimensional structure for optimal interaction with its target.

For example, the conversion of a monocyclic peptide inhibitor of urokinase-type plasminogen activator (uPA) into bicyclic versions, a strategy conceptually similar to what can be achieved with this compound, resulted in inhibitors with comparable affinity but a reduced loss of entropy upon binding. acs.org This demonstrates how the structural constraints of bicyclization can favorably modulate the thermodynamic properties of peptide-protein interactions.

Site-Specific Protein Crosslinking and Stapling

Site-specific crosslinking and stapling are powerful techniques in protein engineering used to probe protein-protein interactions and to stabilize protein structures. These methods involve the introduction of covalent linkages between specific amino acid residues.

Elucidation of Protein-Protein Interaction Interfaces

Chemical crosslinking coupled with mass spectrometry is a valuable tool for identifying protein-protein interactions and mapping the interfaces of protein complexes. austinpublishinggroup.com The general principle involves using a crosslinking reagent to covalently link interacting proteins that are in close proximity. Subsequent analysis, often involving proteolytic digestion and mass spectrometry, can identify the cross-linked peptides and thus the specific residues at the interaction interface.

Stabilization of Protein Structures and Assemblies

Peptide and protein "stapling" refers to the introduction of a chemical brace to reinforce a specific secondary structure, most commonly an α-helix. nih.gov This is a specialized form of intramolecular crosslinking that can enhance the stability of the protein or peptide, increase its resistance to proteolysis, and improve its cell permeability.

The formation of a thioether bond between this compound and cysteine could theoretically be employed as a stapling strategy to stabilize α-helical or other structural motifs within a protein. This would involve the strategic placement of these two residues at appropriate positions (e.g., i and i+3, i+4, or i+7 for an α-helix) to allow for the formation of the stabilizing thioether bridge. Despite the potential of this approach, specific examples and detailed research findings on the use of this compound for the stabilization of protein structures and assemblies through stapling are not widely reported in the current scientific literature.

Development of Covalent Protein Conjugates

This compound is instrumental in the development of intramolecular covalent protein conjugates, a strategy often referred to as "protein stapling." This technique involves the genetic encoding of O2beY and a cysteine residue at specific sites within a protein's sequence. rochester.edu Following protein expression, the bromoethyl side chain of O2beY reacts spontaneously with the thiol group of the nearby cysteine via an SN2 reaction. acs.orgnih.gov This reaction forms a highly stable, redox-insensitive thioether bond that acts as an internal "staple," covalently linking different regions of the polypeptide chain. rochester.edunih.gov

This method provides a robust way to create intramolecular cross-links, effectively generating a covalently constrained protein architecture. The specificity of the reaction between the engineered O2beY and cysteine residues ensures precise control over the conjugation site, preventing off-target modifications. rochester.edu This approach has been particularly effective in enhancing the structural integrity and stability of enzymes. acs.orgnih.gov

Modulation of Protein Functionality

The ability to introduce covalent staples using this compound provides a powerful method for modulating the functional properties of proteins, particularly enzymes, by reinforcing their three-dimensional structure.

Engineering of Enzymes with Enhanced Thermostability and Activity

A significant application of O2beY-mediated protein stapling is the enhancement of enzyme thermostability without compromising catalytic function. acs.org Researchers have developed a method known as Rosetta-guided protein stapling (R-GPS), which uses computational modeling to predict optimal locations for introducing the O2beY-cysteine staple within an enzyme's structure. rochester.edu

This strategy was successfully applied to a myoglobin-based cyclopropanase. By introducing strategically placed thioether staples, researchers created variants with dramatically improved stability. nih.gov For instance, a doubly stapled variant (sMb10), which combined two individual staples, exhibited a nearly additive increase in thermostability, with its melting temperature (Tm) increasing by 16.8 °C compared to the parent enzyme. rochester.edu Further refinement led to variants with melting temperatures increased by as much as 18°C. nih.gov Remarkably, this substantial gain in thermal and chemical stability was achieved without altering the enzyme's catalytic efficiency or stereoselectivity. rochester.edunih.gov The stabilized enzymes also demonstrated superior performance in the presence of high concentrations of organic cosolvents. nih.gov

| Myoglobin Variant | Description | ΔTm (°C) | Reference |

|---|---|---|---|

| Parent Mb(H64V,V68A) | Unstapled starting enzyme | 0 | nih.gov |

| sMb2 | Single staple | +7.2 | nih.gov |

| sMb5 | Single staple | +10.0 | nih.gov |

| sMb10 | Double staple (sMb2 + sMb5) | +16.8 | rochester.edu |

Creation of Designed Protein Architectures for Biophysical Studies

The O2beY-cysteine stapling method is a prime example of how unnatural amino acids can be used to create novel, designed protein architectures for detailed biophysical analysis. The computational design process allows for the rational engineering of intramolecular cross-links, resulting in proteins with altered conformational dynamics and stability. rochester.edu

The creation of these stapled myoglobin variants has provided a valuable platform for studying the relationship between protein structure, stability, and function. acs.org Biophysical techniques, including circular dichroism and X-ray crystallography, have been used to characterize these novel architectures. nih.govacs.org These studies have provided key insights into the structural basis of stabilization, revealing how the covalent staples can rigidify the protein structure and maintain its functional conformation even under denaturing conditions. acs.orgrochester.edu This approach of combining computational design with the unique chemistry of O2beY allows for the systematic exploration of how targeted covalent constraints can influence a protein's biophysical properties.

Unnatural Amino Acid-Enabled Phage Display Technologies

This compound has been a key enabler in advancing phage display, a powerful technology for discovering novel peptide-based ligands and therapeutics. Its incorporation allows for the creation of peptide libraries with enhanced structural diversity and stability.

Display of Macrocyclic Peptides on Phage Surfaces

A groundbreaking application of O2beY is in the development of phage display platforms for genetically encoded macrocyclic peptides, such as the MOrPH-PhD (Macrocyclic Peptide Phage Display) system. In this system, a peptide sequence containing both O2beY and a cysteine residue is genetically fused to a phage coat protein. utdallas.edu Inside the E. coli host, the peptide is expressed and spontaneously cyclizes via the intramolecular reaction between O2beY and cysteine, forming a stable thioether bridge. researchgate.net The resulting macrocyclic peptide is then displayed on the surface of the M13 bacteriophage.

This technology enables the creation of vast libraries, potentially containing millions of unique macrocyclic peptide sequences. utdallas.edu The cyclization confers conformational constraint on the peptides, which can lead to higher binding affinities and specificities compared to their linear counterparts. The orientation of the thioether linkage (e.g., i/i+8 vs. i/i-8) can be varied, adding another layer of structural diversity to the libraries. utdallas.edu

Discovery of Novel Binding Agents with Enhanced Affinity

The phage display of O2beY-cyclized peptide libraries has proven to be a highly effective strategy for the discovery of potent binding agents against various protein targets. By panning these libraries against a target of interest, researchers can isolate specific macrocyclic peptides with high affinity and selectivity.

This approach has been successfully used to identify inhibitors of challenging protein-protein interactions. For example, screening of these libraries has led to the discovery of macrocyclic peptide inhibitors for therapeutically relevant targets such as Sonic Hedgehog. nih.gov The conformational rigidity imposed by the thioether staple is crucial for locking the peptide into a bioactive conformation, leading to enhanced binding affinity.

| Target Protein | Discovered Molecule Type | Reference |

|---|---|---|

| Sonic Hedgehog (Shh) | Macrocyclic peptide inhibitor | nih.gov |

| SARS-CoV-2 FSS RNA | Macrocyclic peptide binder | utdallas.edu |

O 2 Bromoethyl Tyrosine As a Building Block for Advanced Chemical Probes

Design and Synthesis of Chemically Reactive Probes

The rational design of chemical probes is pivotal for their successful application. Probes are typically composed of three key elements: a ligand for selective binding to a protein of interest, a reporter group for detection, and a reactive group for covalent bond formation. nih.gov O-(2-bromoethyl)-tyrosine ingeniously integrates the features of a ligand scaffold and a reactive group into a single, compact building block.

Integration of this compound into Affinity-Based Probes

Affinity-based probes are designed to target specific proteins by incorporating a ligand that is recognized by the protein's binding site. nih.govnih.gov this compound can be incorporated into peptide sequences through solid-phase peptide synthesis, effectively creating a peptide-based probe. In this context, the tyrosine framework contributes to the binding affinity, while the bromoethyl moiety functions as a latent electrophilic "warhead."

The synthesis of the this compound monomer itself can be achieved through the selective O-alkylation of the phenolic hydroxyl group of a protected tyrosine derivative. Similar syntheses have been well-established for analogous compounds, such as O-(2-[18F]fluoroethyl)-L-tyrosine, which is widely used as a PET tracer. researchgate.netnih.govresearchgate.net This process involves reacting L-tyrosine with a suitable 2-bromoethylating agent under basic conditions. Once synthesized and integrated into a peptide or small molecule scaffold, the probe can bind to its target protein. The proximity afforded by this binding event then facilitates a covalent reaction between the bromoethyl group and a nucleophilic residue on the target protein, creating a permanent link.

| Component | Function | Key Characteristics |

|---|---|---|

| Tyrosine Scaffold | Binding & Recognition | Provides a structural base that can be part of a larger recognition motif (e.g., a peptide ligand). The phenolic ether is generally stable under physiological conditions. |

| Bromoethyl Group | Covalent Warhead | Acts as an electrophilic alkylating agent. Can form covalent bonds with nucleophilic amino acid residues (e.g., Cys, His, Lys) on a target protein. |

| Amino & Carboxyl Groups | Integration Handle | Allows for standard peptide bond formation, enabling straightforward incorporation into peptide-based probes via automated synthesizers. |

Strategies for Orthogonal Derivatization of the Bromoethyl Handle

The bromoethyl group is not only a reactive warhead but can also serve as a handle for further modification. "Orthogonal derivatization" refers to the ability to chemically modify one part of a molecule without affecting other functional groups. In the context of a probe built with this compound, this allows for the attachment of reporter tags, such as fluorophores or biotin, for visualization and purification.

For instance, after the probe has been synthesized, a reporter molecule containing a nucleophilic group (e.g., a thiol) can be selectively reacted with the bromoethyl electrophile. This provides a straightforward method for tagging the probe. Conversely, the amino and carboxyl termini of a peptide-based probe can be modified using standard bioorthogonal chemistries, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), while leaving the bromoethyl group intact for its primary function of capturing target proteins. nih.gov This modularity is a significant advantage in the flexible design of multifunctional chemical probes. nih.gov

Applications in Proteomic Research

Proteomics, the large-scale study of proteins, benefits immensely from chemical probes that can identify and profile protein function and interactions directly in complex biological systems. This compound-based probes are particularly suited for applications in chemical proteomics due to their ability to form stable, covalent adducts with their protein targets.

Elucidation of Protein Networks via Covalent Capture

A major application of these probes is in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying enzyme targets in complex proteomes. researchgate.netcreative-proteomics.com Probes containing this compound can be designed to mimic the substrate or ligand of a specific protein or enzyme family. nih.govresearchgate.net Upon binding to the active or allosteric site of the target protein, the bromoethyl group is positioned to react with a nearby nucleophilic amino acid residue. nih.gov This results in the formation of an irreversible covalent bond, effectively "capturing" the protein.

This covalent capture is highly specific, as the reaction is driven by the initial non-covalent binding affinity, which dramatically increases the effective concentration of the reactive group near its target. chemrxiv.org By trapping the protein in a stable complex, the probe facilitates the subsequent isolation and identification of the protein, as well as any associated binding partners, thereby helping to elucidate complex protein interaction networks.

Methodologies for Target Identification and Profiling

Identifying the specific proteins captured by an this compound probe is a critical step in understanding its biological effects. This is typically achieved through a multi-step workflow that combines affinity purification with mass spectrometry.

First, the biological system (e.g., cells or tissues) is treated with the probe, which is often tagged with a biotin handle for purification. After allowing time for the probe to bind and react with its target(s), the cells are lysed, and the proteome is harvested. The biotin-tagged probe-protein conjugates are then selectively enriched from the complex lysate using streptavidin-coated beads.

Following enrichment, the captured proteins are separated by gel electrophoresis (SDS-PAGE) and visualized. The protein bands of interest are excised, digested into smaller peptides by enzymes like trypsin, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The resulting peptide fragmentation data is then searched against protein sequence databases to definitively identify the captured proteins. creative-proteomics.com This powerful combination of covalent capture and advanced proteomics allows for the precise identification of protein targets from thousands of proteins in their native environment. nih.govchomixbio.com

| Step | Description | Purpose |

|---|---|---|

| 1. Probe Incubation | Live cells or proteome lysates are treated with the this compound probe, often containing a biotin tag. | Allow the probe to bind and covalently react with its protein target(s). |

| 2. Cell Lysis | Cells are broken open to release the entire complement of proteins. | Create a complex protein mixture (lysate) for analysis. |

| 3. Affinity Purification | The lysate is incubated with streptavidin-coated beads, which specifically bind to the biotin tag on the probe. | Isolate the probe-protein conjugates from the rest of the proteome. |

| 4. Protein Elution & Separation | The captured proteins are released from the beads and separated by size using SDS-PAGE. | Visualize captured proteins and separate them for analysis. |

| 5. Mass Spectrometry | Excised protein bands are enzymatically digested into peptides, which are then analyzed by LC-MS/MS. | Identify the protein based on the mass and sequence of its constituent peptides. |

Development of Biocompatible Conjugation Platforms

The development of methods for site-specifically modifying proteins is of great interest for creating therapeutics, such as antibody-drug conjugates (ADCs), and for fundamental research. rsc.orgresearchgate.net Tyrosine has emerged as an attractive target for bioconjugation because surface-accessible tyrosine residues are relatively rare compared to lysine (B10760008) or cysteine, allowing for more controlled and site-specific modifications. nih.govcreative-biolabs.com

The incorporation of this compound into a protein via genetic code expansion represents a powerful strategy for creating a biocompatible conjugation platform. By expressing a protein of interest with this non-canonical amino acid at a specific site, a unique and chemically addressable handle is introduced. researchgate.net The bromoethyl group can then be targeted with a molecule bearing a suitable nucleophile, such as a thiol, to form a stable thioether linkage under mild, physiological conditions. This approach avoids the need to disrupt native disulfide bonds (a common issue with cysteine conjugation) and the heterogeneity often seen with lysine-based methods. nih.gov The stability of the resulting conjugate makes this platform highly suitable for in vivo applications. creative-biolabs.com

Strategies for Late-Stage Functionalization of Biological Macromolecules

The incorporation of this compound into proteins, either through solid-phase peptide synthesis or by utilizing engineered aminoacyl-tRNA synthetases for genetic code expansion, introduces a latent electrophilic handle for subsequent chemical modification. This "late-stage" functionalization allows for the modification of fully folded and functional proteins, preserving their native structure and activity.

The primary strategy for functionalizing macromolecules containing this compound revolves around the reactivity of the bromoethyl group as an alkylating agent. This group readily reacts with a variety of soft nucleophiles under biocompatible conditions. The most prominent of these is the thiol group of cysteine residues, leading to the formation of a stable thioether linkage. This reaction is highly efficient and specific, making it an ideal method for creating intramolecular or intermolecular crosslinks to study protein structure and interactions.

Beyond cysteine, other nucleophiles can also be employed to react with the bromoethyl moiety. These include primary and secondary amines, such as the side chain of lysine or synthetic amine-containing probes, and thiol-containing small molecules like glutathione. The choice of nucleophile and reaction conditions can be tailored to achieve the desired modification with high selectivity.

Key Features of Late-Stage Functionalization using this compound:

Site-Specificity: Genetic incorporation allows for the precise placement of the reactive handle at virtually any desired position within a protein's sequence.

Biocompatible Reactions: The alkylation reactions can be carried out in aqueous buffers at or near physiological pH and temperature, minimizing protein denaturation.

Versatility: The bromoethyl group can react with a range of nucleophiles, enabling the attachment of a wide variety of functional moieties.

Stable Linkage: The resulting thioether or amine linkages are chemically robust, ensuring the stability of the final conjugate.

The table below summarizes the key reaction parameters for the late-stage functionalization of biomolecules incorporating this compound.

| Nucleophile | Functional Group | Linkage Formed | Typical Reaction Conditions | Application Examples |

| Cysteine | Thiol (-SH) | Thioether | pH 7.0-8.5, Room Temperature | Intramolecular and intermolecular protein cross-linking, protein-peptide conjugation. |

| Lysine | Amine (-NH2) | Secondary Amine | pH 8.0-9.5, Room Temperature | Attachment of small molecule probes, protein labeling. |

| Thiol-containing probes | Thiol (-SH) | Thioether | pH 7.0-8.5, Room Temperature | Introduction of fluorescent dyes, biotin tags, or spin labels. |

Design of Multi-Functionalized Biomolecules for Advanced Research

The ability to introduce a specific and reactive handle like the bromoethyl group opens up exciting possibilities for the rational design of multi-functionalized biomolecules. These sophisticated constructs can carry multiple payloads, such as imaging agents, therapeutic molecules, or cross-linking agents, allowing for multifaceted investigations of biological systems.

This compound serves as a linchpin in these designs, acting as a versatile branching point. Once incorporated into a biomolecule, the bromoethyl group can be selectively targeted with a nucleophile carrying a desired functional group. This modular approach allows for the assembly of complex biomolecular architectures.

For example, a protein can be engineered to contain a single this compound residue. This site can then be reacted with a bifunctional linker molecule. One end of the linker would contain a nucleophile (e.g., a thiol) to react with the bromoethyl group, while the other end could possess a different reactive group (e.g., an azide (B81097) or alkyne) for subsequent bioorthogonal "click" chemistry. This two-step strategy enables the attachment of a wide array of probes that may not be directly compatible with the initial alkylation reaction.

Examples of Multi-Functionalized Biomolecules Designed with this compound:

Fluorescent Cross-linkers: A fluorescent dye containing a thiol group can be attached to the this compound. The resulting fluorescently labeled protein can then be used in cross-linking studies to simultaneously monitor protein-protein interactions and their localization within a cell.

Targeted Drug Delivery Vehicles: A targeting ligand (e.g., a peptide or antibody fragment) can be functionalized with this compound. The bromoethyl group can then be used to attach a cytotoxic drug via a cleavable linker. This creates a targeted drug delivery system that releases its payload only at the desired site of action.

Probes for Studying Enzyme Activity: An enzyme can be modified with this compound near its active site. Reaction with a substrate analog containing a nucleophilic trap would result in a covalent modification, allowing for the identification and characterization of the enzyme's binding pocket.

The table below illustrates the components of hypothetical multi-functionalized biomolecules utilizing this compound as a key building block.

| Biomolecule Component 1 (Scaffold) | This compound Position | Biomolecule Component 2 (Functional Probe) | Linkage Strategy | Resulting Functionality |

| Enzyme | Near active site | Substrate analog with thiol | Thioether bond | Activity-based probe for enzyme profiling |

| Antibody Fragment | Surface-exposed loop | Fluorophore with amine | Secondary amine bond | Targeted imaging agent |

| Peptide | C-terminus | Bifunctional linker (Thiol-Azide) | Thioether bond | Platform for subsequent click chemistry attachment of various probes |

Future Directions and Emerging Research Avenues

Expansion of Reactivity Profiles for O-(2-bromoethyl)-tyrosine Derivatives

The bromoethyl moiety of this compound functions as a mild alkylating agent, capable of reacting with nucleophiles via an SN2 mechanism. While this reactivity is the foundation of its utility, future research will focus on broadening its reaction scope and ensuring its specificity within the complex cellular environment.

A central goal in chemical biology is the development of mutually orthogonal reactions that can proceed simultaneously in a single pot without interfering with one another or with native biological processes. wikipedia.orgbohrium.com The alkylation reaction afforded by this compound is a strong candidate for inclusion in such a toolkit. Its reactivity toward soft nucleophiles is distinct from many common bioorthogonal ligations. Future work will aim to experimentally validate its orthogonality with established chemistries, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) and inverse-electron-demand Diels-Alder reactions (tetrazine ligation). researchgate.net By demonstrating that the bromoethyl group does not cross-react with azides, alkynes, or tetrazines, this compound could be used for multi-target labeling and modification experiments.

| Feature | This compound + Thiol | Azide (B81097) + Alkyne (SPAAC) | Tetrazine + Alkene/Alkyne |

| Reaction Type | Nucleophilic Substitution (SN2) | Strain-Promoted Cycloaddition | Inverse-Demand Diels-Alder |

| Key Reactants | Alkyl Halide, Thiol | Azide, Cyclooctyne | Tetrazine, Strained Alkene |

| External Catalyst | Not Required | Not Required | Not Required |

| Primary Utility | Covalent Crosslinking/Labeling | Labeling, Conjugation | Fast Labeling, Bioimaging |

| Orthogonality | High (distinct mechanism) | High (distinct functional groups) | High (distinct functional groups) |

This table provides a conceptual comparison of reaction chemistries to illustrate potential orthogonality.

The thiol side chain of cysteine is the most potent nucleophile among the canonical amino acids under physiological conditions, making it the primary target for alkylating agents like the bromoethyl group. creative-proteomics.comlibretexts.org Indeed, the proximity-enabled reaction between a genetically encoded haloalkane UAA and a nearby cysteine has been shown to be an effective crosslinking strategy. nih.gov However, expanding the repertoire of reactive partners would significantly increase the versatility of this compound.

Future research will explore reaction conditions (e.g., pH modulation) that could favor alkylation of other nucleophilic amino acid residues. libretexts.orgcsbsju.edu

Histidine : The imidazole (B134444) side chain of histidine can be a potent nucleophile when deprotonated (pKa ~6-7), making it a potential target under slightly acidic or neutral conditions.

Lysine (B10760008) : The ε-amino group of lysine is a primary amine with a high pKa (~10.5). Alkylation would require basic conditions to ensure a sufficient population of the deprotonated, nucleophilic form.

Aspartate/Glutamate : The carboxylate side chains of these residues are weaker nucleophiles but could potentially react under specific, enzyme-catalyzed, or proximity-driven scenarios.

Methionine : The sulfur-containing side chain of methionine has nucleophilic character and could be a target for alkylation, forming a sulfonium (B1226848) ion.

| Amino Acid | Nucleophilic Group | Reactive Form | Typical pKa | Conditions Favoring Reactivity |

| Cysteine | Thiol | Thiolate (R-S⁻) | 8.5 - 9.5 | Neutral to Mildly Basic (pH > 7) |

| Histidine | Imidazole | Neutral Imidazole | 6.0 - 7.0 | Neutral (pH ~7) |

| Lysine | ε-Amino | Amine (R-NH₂) | ~10.5 | Basic (pH > 9) |

| Methionine | Thioether | Thioether (R-S-CH₃) | N/A | Proximity-driven |

| Aspartate | Carboxyl | Carboxylate (R-COO⁻) | ~3.9 | Proximity-driven; acidic catalysis |

| Glutamate | Carboxyl | Carboxylate (R-COO⁻) | ~4.3 | Proximity-driven; acidic catalysis |

This table summarizes potential nucleophilic partners for this compound and the conditions that may favor covalent bond formation.

Advanced Applications in Molecular and Cell Biology Research

The ability to genetically encode a reactive handle at a specific site within a protein opens the door to sophisticated experiments for studying protein function in its native context.

Many crucial biological processes are mediated by weak or transient protein-protein interactions that are difficult to capture and study using traditional methods like co-immunoprecipitation. nih.gov Genetically encoding this compound into a "bait" protein allows for proximity-enabled crosslinking, which can covalently trap interacting "prey" proteins in living cells. escholarship.orgnih.gov Once the bait protein binds to its partner, the bromoethyl group is brought into close proximity with a nucleophilic residue on the partner protein, leading to spontaneous and irreversible covalent bond formation. nih.gov This strategy can be used to:

Identify novel interaction partners : By crosslinking endogenous proteins in live cells, followed by purification and mass spectrometry, previously unknown components of protein complexes can be identified.

Map interaction interfaces : The site of crosslinking can be identified through proteomic analysis, providing precise structural information about the binding interface.

Stabilize transient complexes : Weakly associated protein complexes can be stabilized for structural analysis by techniques like cryo-electron microscopy.

Super-resolution microscopy (SRM) techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), have revolutionized cell biology but are often limited by the size and specificity of labeling reagents. nih.gov Incorporating this compound provides a small, genetically defined attachment point for fluorescent probes. frontiersin.org This two-step labeling approach—genetic incorporation of the UAA followed by covalent reaction with a small, nucleophile-equipped fluorophore—offers significant advantages:

Reduced Linkage Error : Attaching a small organic dye directly to the protein backbone via the UAA minimizes the distance between the fluorophore and the protein of interest, improving localization precision compared to larger antibody-based labels. researchgate.net

Site-Specificity : The precise placement of the probe allows for more accurate distance measurements in techniques like Förster resonance energy transfer (FRET) and avoids steric hindrance or functional perturbation that can occur with random labeling. nih.gov

Multiplexed Imaging : In combination with orthogonal chemistries, this method could enable the simultaneous tracking of multiple proteins with different fluorescent labels within the same cell.

Computational Design and Prediction for this compound Integration

The successful use of any UAA depends on two key factors: its efficient incorporation into proteins by the cell's translational machinery and its compatibility with the target protein's structure and function. Computational methods are becoming indispensable for addressing both challenges. rsc.org

Future research will rely heavily on computational tools to engineer the necessary molecular machinery. The primary challenge is to create an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes this compound and not any of the 20 canonical amino acids. youtube.com Computational protein design software, such as Rosetta, can be used to redesign the active site of an existing synthetase (e.g., tyrosyl-tRNA synthetase from Methanococcus jannaschii) to accommodate the bromoethyl group. mdpi.comnih.govresearchgate.net This approach generates focused libraries of synthetase variants with a higher probability of success, streamlining the subsequent experimental screening process.

Furthermore, molecular dynamics (MD) simulations will be crucial for predicting the structural consequences of incorporating this bulky and reactive UAA. nih.govmdpi.com By simulating the behavior of the modified protein, researchers can:

Assess the impact on protein stability and folding.

Predict how the UAA might alter the protein's conformational dynamics.

Model the crosslinking reaction with a potential partner to ensure the geometry is favorable for a proximity-enabled reaction.

Generate parameters for the UAA to allow for its inclusion in standard force fields used in molecular modeling. nih.govplos.org

By combining these computational approaches with experimental validation, the integration of this compound can be optimized, paving the way for its broad application as a powerful probe of protein structure and function.

Rational Design of Protein-Unnatural Amino Acid Constructs

The site-specific incorporation of unnatural amino acids like this compound into proteins is a cornerstone of rational protein design. creative-biostructure.comnih.gov This approach allows for the introduction of novel chemical functionalities at precise locations within a protein's structure, enabling the creation of proteins with enhanced or entirely new properties.

A key application of this compound in rational design is the generation of proteins with enhanced stability through intramolecular crosslinking. For instance, a Rosetta-guided design has been successfully used to identify optimal sites for the incorporation of this compound in a myoglobin-based biocatalyst. oup.com This computational approach allows researchers to predict which residues, when replaced with this compound, will be ideally positioned to form a stabilizing thioether bond with a nearby cysteine residue. The resulting intramolecular bridge can significantly increase the protein's thermal stability and tolerance to organic solvents. oup.com

The principles of rational design guiding the use of this compound are summarized in the table below:

| Design Principle | Application with this compound | Desired Outcome |